2-Amino-5-chlorobenzoyl chloride
Overview
Description
2-Amino-5-chlorobenzoyl chloride is an organic compound with the molecular formula C7H5Cl2NO. It is a derivative of benzoyl chloride, where the hydrogen atoms at the 2 and 5 positions on the benzene ring are replaced by an amino group (-NH2) and a chlorine atom (Cl), respectively. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Benzamidoxime derivatives, which include 2-amino-5-chlorobenzoyl chloride, have been reported to have potent anti-microbial and anti-tumor activity .
Mode of Action
It’s known that benzamidoxime derivatives can cause a transient cell-cycle delay at a low dose and cell death at a high dose .
Biochemical Pathways
It’s known that benzamidoxime derivatives have an antitumor activity , suggesting that they may affect pathways related to cell growth and proliferation.
Result of Action
All amidoxime derivatives, including this compound, have been found to inhibit cell viability dose-dependently. They tend to damage certain cells to a greater extent compared to others. For instance, they caused more damage to HL-60RG cells compared to Jurkat cells .
Biochemical Analysis
Biochemical Properties
It is known that it can react with other compounds to form new substances
Cellular Effects
Some studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
From 2-Amino-5-chlorobenzoic acid: The most common method involves the chlorination of 2-amino-5-chlorobenzoic acid using thionyl chloride (SOCl2) to produce 2-amino-5-chlorobenzoyl chloride.
From 2-Amino-5-chlorobenzonitrile: Another method involves the conversion of 2-amino-5-chlorobenzonitrile to this compound through a series of reactions including hydrolysis and chlorination.
Industrial Production Methods
Industrial production typically involves the use of large-scale reactors where 2-amino-5-chlorobenzoic acid is reacted with thionyl chloride under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 2-Amino-5-chlorobenzoyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: It can be hydrolyzed to form 2-amino-5-chlorobenzoic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of 2-amino-5-chlorobenzoic acid.
Amines, Alcohols, Thiols: Used as nucleophiles in substitution reactions.
Major Products Formed
2-Amino-5-chlorobenzoic acid: Formed through hydrolysis.
Various substituted benzoyl derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Amino-5-chlorobenzoyl chloride is used in various fields of scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chlorobenzonitrile: Similar in structure but contains a nitrile group instead of a carbonyl chloride group.
2-Amino-5-chlorobenzophenone: Contains a phenyl group attached to the carbonyl carbon instead of a chlorine atom.
Uniqueness
2-Amino-5-chlorobenzoyl chloride is unique due to its high reactivity as an acylating agent, which makes it valuable in the synthesis of a wide range of organic compounds. Its ability to undergo various substitution reactions also adds to its versatility in chemical synthesis .
Properties
IUPAC Name |
2-amino-5-chlorobenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTIROGMGGAMBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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